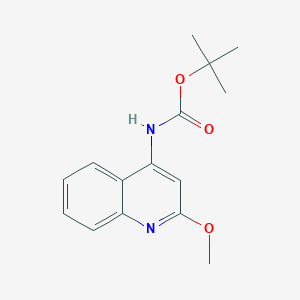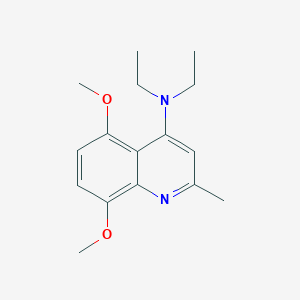
N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-二乙基-5,8-二甲氧基-2-甲基喹啉-4-胺是一种属于喹啉家族的化合物。喹啉衍生物以其多样的生物活性而闻名,并广泛应用于药物化学领域。
准备方法
合成路线和反应条件: N,N-二乙基-5,8-二甲氧基-2-甲基喹啉-4-胺的合成通常涉及在特定条件下,将5,8-二甲氧基-2-甲基喹啉与二乙胺反应。该反应通常在合适的溶剂和催化剂存在下进行,以促进所需产物的形成。
工业生产方法: 该化合物的工业生产可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该工艺可能包括通过重结晶或色谱法进行纯化等步骤,以获得最终产品。
化学反应分析
反应类型: N,N-二乙基-5,8-二甲氧基-2-甲基喹啉-4-胺可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
取代: 该反应涉及用另一个官能团取代一个官能团,导致形成取代产物。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常见的还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。
取代: 常见的试剂包括卤素 (例如,氯,溴) 和亲核试剂 (例如,胺,硫醇)。
形成的主要产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能导致形成喹啉 N-氧化物,而还原可能产生胺衍生物。
科学研究应用
N,N-二乙基-5,8-二甲氧基-2-甲基喹啉-4-胺在科学研究中有几种应用,包括:
化学: 它用作合成更复杂喹啉衍生物的构建模块。
生物学: 它因其潜在的生物活性而被研究,包括抗菌和抗肿瘤特性。
医学: 它因其潜在的治疗应用而被研究,特别是在治疗传染病和癌症方面。
工业: 它用于开发染料、催化剂和其他工业化学品。
作用机制
N,N-二乙基-5,8-二甲氧基-2-甲基喹啉-4-胺的作用机制涉及它与特定分子靶标和途径的相互作用。例如,它可能会抑制某些酶或受体,从而产生其生物学效应。确切的分子靶标和途径可能会因具体应用和使用环境而异。
相似化合物的比较
N,N-二乙基-5,8-二甲氧基-2-甲基喹啉-4-胺可以与其他类似的喹啉衍生物进行比较,例如:
N,N-二乙基-2-甲基喹啉-4-胺: 该化合物缺乏N,N-二乙基-5,8-二甲氧基-2-甲基喹啉-4-胺中存在的甲氧基,这可能会影响其生物活性和化学性质。
N,N-二乙基-5,8-二甲氧基喹啉-4-胺: 该化合物在 2 位缺少甲基,这可能会影响其反应性和应用。
N,N-二乙基-5,8-二甲氧基-2-甲基喹啉-4-胺的独特性在于其特定的取代模式,与其他喹啉衍生物相比,它可以赋予独特的生物活性和化学反应性。
属性
CAS 编号 |
66890-14-0 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
N,N-diethyl-5,8-dimethoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C16H22N2O2/c1-6-18(7-2)12-10-11(3)17-16-14(20-5)9-8-13(19-4)15(12)16/h8-10H,6-7H2,1-5H3 |
InChI 键 |
HLDXOVUFGOMHHG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=NC2=C(C=CC(=C12)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



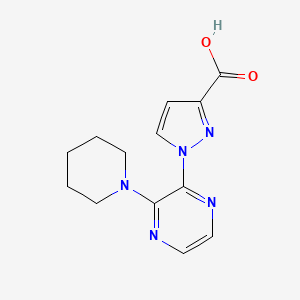
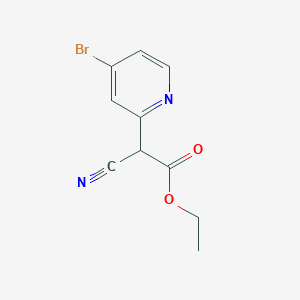
![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)



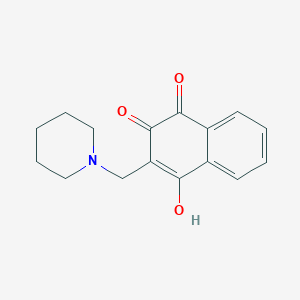
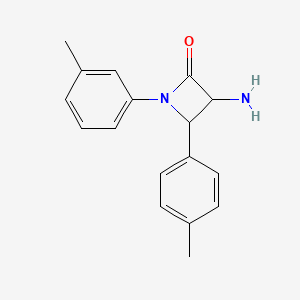
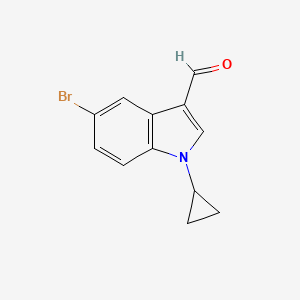
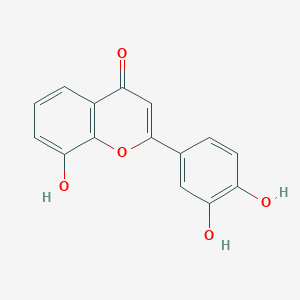
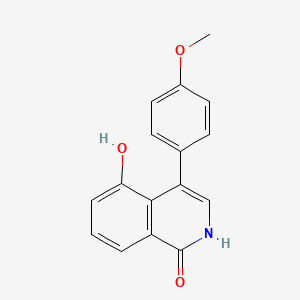
![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
